molecular formula C5H10N2O B1265611 2-Methylcyclopropane-1-carbohydrazide CAS No. 63884-38-8

2-Methylcyclopropane-1-carbohydrazide

Cat. No.: B1265611
CAS No.: 63884-38-8
M. Wt: 114.15 g/mol
InChI Key: YJBPEAHLEMYMEC-UHFFFAOYSA-N
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Description

2-Methylcyclopropane-1-carbohydrazide is an organic compound with the molecular formula C₅H₁₀N₂O and a molecular weight of 114.15 g/mol It is a derivative of cyclopropane, characterized by the presence of a methyl group and a carbohydrazide functional group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylcyclopropane-1-carbohydrazide typically involves the reaction of 2-methylcyclopropanecarboxylic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Methylcyclopropane-1-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methylcyclopropane-1-carbohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of cyclopropane derivatives and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methylcyclopropane-1-carbohydrazide involves its interaction with specific molecular targets and pathways. The carbohydrazide group can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane-1-carbohydrazide: Lacks the methyl group, which may affect its reactivity and biological activity.

    2-Methylcyclopropane-1-carboxylic acid: Contains a carboxylic acid group instead of a carbohydrazide group, leading to different chemical properties and applications.

    Cyclopropane-1-carboxylic acid: Similar to 2-Methylcyclopropane-1-carboxylic acid but without the methyl group.

Uniqueness

2-Methylcyclopropane-1-carbohydrazide is unique due to the presence of both a methyl group and a carbohydrazide group on the cyclopropane ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-methylcyclopropane-1-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c1-3-2-4(3)5(8)7-6/h3-4H,2,6H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBPEAHLEMYMEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90980685
Record name 2-Methylcyclopropane-1-carbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90980685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63884-38-8
Record name Hydrazine, N-((2-methylcyclopropyl)carbonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063884388
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylcyclopropane-1-carbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90980685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylcyclopropane-1-carbohydrazide
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